N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide
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Overview
Description
N~2~-[3-(2-THIENYL)-1,2,4-THIADIAZOL-5-YL]-2-THIOPHENECARBOXAMIDE is a heterocyclic compound that contains both thiophene and thiadiazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry .
Preparation Methods
The synthesis of N2-[3-(2-THIENYL)-1,2,4-THIADIAZOL-5-YL]-2-THIOPHENECARBOXAMIDE typically involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(2-thienyl)-1,2,4-thiadiazole-5-amine under appropriate conditions to yield the desired compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N~2~-[3-(2-THIENYL)-1,2,4-THIADIAZOL-5-YL]-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and thiadiazole rings, respectively. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N~2~-[3-(2-THIENYL)-1,2,4-THIADIAZOL-5-YL]-2-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N2-[3-(2-THIENYL)-1,2,4-THIADIAZOL-5-YL]-2-THIOPHENECARBOXAMIDE involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes or interfere with the function of certain proteins, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds include other thiophene and thiadiazole derivatives, such as:
2,5-di(2-thienyl)pyrroles: Known for their electrochemical properties and applications in conducting polymers.
2-cyano-3-(2-thienyl)acrylic acid: Used as a matrix in MALDI-TOF mass spectrometry. N2-[3-(2-THIENYL)-1,2,4-THIADIAZOL-5-YL]-2-THIOPHENECARBOXAMIDE is unique due to its specific combination of thiophene and thiadiazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H7N3OS3 |
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Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H7N3OS3/c15-10(8-4-2-6-17-8)13-11-12-9(14-18-11)7-3-1-5-16-7/h1-6H,(H,12,13,14,15) |
InChI Key |
ZLFVZDYFOXQQRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NSC(=N2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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